2-(Bromomethyl)-1-fluoro-4-nitrobenzene
Overview
Description
2-(Bromomethyl)-1-fluoro-4-nitrobenzene is an organic compound with the molecular formula C7H5BrFNO2 It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group, a fluorine atom, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-fluoro-4-nitrobenzene typically involves the bromination of 1-fluoro-4-nitrotoluene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction conditions usually involve heating the mixture to facilitate the bromination process.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and improved yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1-fluoro-4-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with sodium borohydride (NaBH4) in an alcoholic solvent.
Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Reduction: The major product is 2-(Aminomethyl)-1-fluoro-4-nitrobenzene.
Oxidation: The major product is 2-(Carboxymethyl)-1-fluoro-4-nitrobenzene.
Scientific Research Applications
2-(Bromomethyl)-1-fluoro-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the preparation of functionalized polymers and materials with specific properties.
Medicinal Chemistry: The compound is explored for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1-fluoro-4-nitrobenzene depends on the specific reaction it undergoes. For example:
Nucleophilic Substitution: The bromomethyl group acts as an electrophile, and the nucleophile attacks the carbon atom, displacing the bromine atom.
Reduction: The nitro group is reduced to an amino group through a series of electron transfer steps, often involving the formation of intermediate species such as nitroso and hydroxylamine.
Oxidation: The bromomethyl group is oxidized to a carboxylic acid through the formation of intermediate species such as aldehydes and carboxylates.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-1-fluoro-4-nitrobenzene
- 2-(Iodomethyl)-1-fluoro-4-nitrobenzene
- 2-(Bromomethyl)-1-chloro-4-nitrobenzene
Uniqueness
2-(Bromomethyl)-1-fluoro-4-nitrobenzene is unique due to the presence of both a bromomethyl group and a fluorine atom on the benzene ring. This combination of substituents imparts specific reactivity and properties to the compound, making it valuable in various synthetic and research applications. The presence of the nitro group further enhances its reactivity, allowing for diverse chemical transformations.
Properties
IUPAC Name |
2-(bromomethyl)-1-fluoro-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c8-4-5-3-6(10(11)12)1-2-7(5)9/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAKOKGCKNKARC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438594 | |
Record name | 2-(Bromomethyl)-1-fluoro-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30438594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
454-15-9 | |
Record name | 2-(Bromomethyl)-1-fluoro-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30438594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(bromomethyl)-1-fluoro-4-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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